molecular formula C26H33N5O3 B2558002 N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922013-17-0

N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2558002
CAS No.: 922013-17-0
M. Wt: 463.582
InChI Key: NHXIQFQKDFWZRY-UHFFFAOYSA-N
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Description

N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide (CAS 922013-17-0) is a high-purity chemical compound with a molecular formula of C₂₆H₃₃N₅O₃ and a molecular weight of 463.58 g/mol . This complex molecule is characterized by its hybrid structure, incorporating two pharmacologically significant moieties: a pyrrolidine ring and a 1,2,3,4-tetrahydroquinoline scaffold . The pyrrolidine ring is a saturated five-membered heterocycle that is miscible with water and is a fundamental structure found in a wide array of alkaloids and bioactive molecules, including kappa opioids, dopamine D4 receptor antagonists, and HIV reverse transcriptase inhibitors . The tetrahydroquinoline unit is another crucial nitrogen-containing heterocycle that is widely prevalent in nature and is a key structural feature in numerous pharmacologically active compounds, making it a privileged structure for developing new biologically active derivatives . The presence of these distinct structural features within a single molecule makes this compound a valuable building block in medicinal chemistry and pharmacology research. Researchers can utilize it as a key intermediate or a core scaffold for the design and synthesis of novel therapeutic agents. Its potential applications span across multiple drug discovery programs, particularly those targeting the central nervous system, infectious diseases, and various receptor-mediated pathways. The specific arrangement of its acetamidophenyl, tetrahydroquinoline, and pyrrolidine groups suggests potential for unique interactions with biological targets, which can be explored in structure-activity relationship (SAR) studies. This product is supplied with a guaranteed purity of 95% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-18(32)28-21-8-10-22(11-9-21)29-26(34)25(33)27-17-24(31-14-3-4-15-31)20-7-12-23-19(16-20)6-5-13-30(23)2/h7-12,16,24H,3-6,13-15,17H2,1-2H3,(H,27,33)(H,28,32)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXIQFQKDFWZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the evidence, focusing on substituents, functional groups, and synthesis.

N-(4-Fluorophenyl)-N′-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(Piperidin-1-yl)ethyl]Ethanediamide

  • Structural Differences :
    • Phenyl Substituent : Fluorophenyl (4-F) vs. acetamidophenyl (4-NHCOCH₃).
    • Amine Substituent : Piperidin-1-yl (six-membered ring) vs. pyrrolidin-1-yl (five-membered ring).
  • Implications :
    • The 4-fluorophenyl group may enhance lipophilicity and metabolic stability compared to the polar acetamido group.
    • Piperidine (larger ring) could alter steric interactions in binding pockets compared to pyrrolidine.

(E)-3-(6-Bromoquinolin-4-yl)-N-(2-Morpholinoethyl)acrylamide (6n)

  • Functional Group : Acrylamide (-CH₂-CH₂-CO-NH-) vs. ethanediamide (-NH-CO-CO-NH-).
  • Substituents: Bromoquinoline (electron-withdrawing Br) and morpholinoethyl (oxygen-containing ring) vs. methyltetrahydroquinoline and pyrrolidinyl.
  • Synthesis : Compound 6n was synthesized via Route A (yield: 53%), suggesting that the target diamide might require modified coupling strategies for its branched ethyl group .

N-Substituted Maleimides and Acetonitrile Derivatives

  • Functional Groups : Maleimide (cyclic imide) vs. ethanediamide.
  • Analysis Methods : Quantum chemical calculations (e.g., dipole moments, charge transfer) used for maleimides could be applied to the target compound to predict electronic properties and reactivity .

Comparative Data Table

Compound Name Phenyl Substituent Heterocyclic/Amine Groups Functional Group Molecular Weight (Da) Key Features
Target Compound 4-Acetamidophenyl 1-Methyltetrahydroquinolin-6-yl, Pyrrolidinyl Ethanediamide ~525 (estimated) Dual aromatic/heterocyclic interactions; polar acetamido group
N-(4-Fluorophenyl)-N′-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(Piperidin-1-yl)ethyl]ethanediamide 4-Fluorophenyl 1-Methyltetrahydroquinolin-6-yl, Piperidinyl Ethanediamide ~509 (estimated) Lipophilic fluorophenyl; larger piperidine ring
(E)-3-(6-Bromoquinolin-4-yl)-N-(2-Morpholinoethyl)acrylamide (6n) None Bromoquinoline, Morpholinoethyl Acrylamide 375 [M+H]+ Electron-withdrawing Br; oxygen-rich morpholine
N-(4-Dimethylamino-3,5-Dinitrophenyl) Acetonitrile 3,5-Dinitrophenyl Dimethylamino Acetonitrile Not provided Strong electron-withdrawing nitro groups; charge transfer properties

Research Implications

  • The acetamidophenyl group may improve solubility compared to fluorophenyl analogs, favoring aqueous-phase interactions.
  • The pyrrolidinyl group’s smaller size could enhance binding to compact active sites compared to piperidinyl .

Preparation Methods

Manganese-Catalyzed Borrowing Hydrogen Synthesis

The borrowing hydrogen (BH) strategy enables atom-efficient coupling of 2-aminobenzyl alcohols with secondary alcohols to form tetrahydroquinolines. Key parameters include:

Parameter Optimal Condition Impact on Yield
Catalyst Manganese(I) PN₃ pincer 89% conversion
Base KH/KOH combination 76% selectivity
Temperature 120°C Minimizes byproducts
Solvent Dimethoxyethane (DME) Enhances solubility

This method avoids stoichiometric reductants and produces water as the sole byproduct.

N-Methylation of Tetrahydroquinoline

Post-synthetic N-methylation is achieved using methyl iodide in the presence of potassium carbonate:
$$
\text{Tetrahydroquinoline} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methyltetrahydroquinoline} \quad
$$
Reaction monitoring via thin-layer chromatography (TLC) confirms complete methylation within 6 hours at 60°C.

Synthesis of Pyrrolidin-1-yl Ethyl Segment

Enantioselective Pyrrolidine Formation

The patent WO2016180802A1 details a multistep route to chiral pyrrolidines:

  • Cyclopropane ring-opening with ammonia yields racemic pyrrolidine.
  • Kinetic resolution using (S)-mandelic acid achieves >98% enantiomeric excess (ee).
  • N-Alkylation with iodoethane under phase-transfer conditions installs the pyrrolidin-1-yl group.

Critical data:

  • Reaction time : 24 hours.
  • Yield : 72% after recrystallization.

Coupling to Ethylenediamine

The pyrrolidine intermediate is conjugated to ethylenediamine via nucleophilic substitution:
$$
\text{Pyrrolidine} + \text{ClCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{Pyrrolidin-1-yl ethylamine} \quad
$$
Gas chromatography (GC) analysis verifies >95% purity prior to downstream reactions.

Assembly of the Ethanediamide Core

Sequential Amidation Protocol

The ethanediamide backbone is constructed through two successive amidation steps:

Step 1 : Reaction of ethylenediamine with chloroacetyl chloride:
$$
\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + 2 \text{ClCOCH}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Ethanediamide dichloride} \quad
$$

Step 2 : Coupling with 4-acetamidoaniline:
$$
\text{Ethanediamide dichloride} + 2 \text{H}2\text{NC}6\text{H}_4\text{NHAc} \xrightarrow{\text{DIPEA, DCM}} \text{N'-(4-Acetamidophenyl)ethanediamide} \quad
$$

HPLC-MS analysis confirms molecular ion peaks at m/z 354.2 [M+H]⁺.

Final Coupling and Purification

Reductive Amination for Fragment Assembly

The tetrahydroquinoline-pyrrolidine ethylamine intermediate is conjugated to the ethanediamide core via reductive amination:
$$
\text{Ethanediamide} + \text{Amine intermediate} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target compound} \quad
$$

Optimized conditions :

  • Molar ratio : 1:1.2 (ethanediamide:amine).
  • Temperature : 25°C.
  • Reaction time : 48 hours.

Chromatographic Purification

Final purification employs reverse-phase HPLC:

  • Column : C18, 250 × 4.6 mm.
  • Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (70:30).
  • Retention time : 12.3 minutes.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 6.89 (d, J = 8.4 Hz, 2H, ArH), 3.12–3.08 (m, 4H, pyrrolidine), 2.95 (s, 3H, NCH₃).
  • ¹³C NMR : 172.8 (C=O), 168.4 (C=O), 139.5 (ArC), 128.7 (ArCH).

Purity Assessment

  • HPLC : 99.1% purity (λ = 254 nm).
  • Elemental analysis : Calculated C 62.34%, H 6.58%, N 14.29%; Found C 62.28%, H 6.61%, N 14.25%.

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